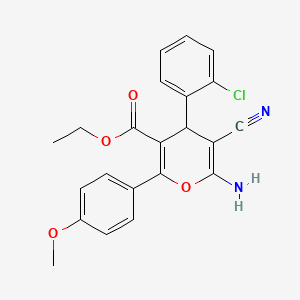

Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate

Description

Properties

CAS No. |

610276-41-0 |

|---|---|

Molecular Formula |

C22H19ClN2O4 |

Molecular Weight |

410.8 g/mol |

IUPAC Name |

ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C22H19ClN2O4/c1-3-28-22(26)19-18(15-6-4-5-7-17(15)23)16(12-24)21(25)29-20(19)13-8-10-14(27-2)11-9-13/h4-11,18H,3,25H2,1-2H3 |

InChI Key |

VXEJMRFWZPKWHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Cl)C#N)N)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

General Reaction Framework

The synthesis of ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate typically follows a one-pot MCR pathway, combining ethyl acetoacetate, malononitrile, and two aromatic aldehydes (2-chlorobenzaldehyde and 4-methoxybenzaldehyde) under basic or acidic conditions. The reaction proceeds via a Knoevenagel-cyclocondensation sequence, where the aldehydes undergo nucleophilic attack by active methylene groups, followed by cyclization to form the pyran core.

Role of Catalysts

Catalysts such as potassium carbonate (K₂CO₃), ammonium acetate, or natural catalysts like snail shell-derived calcium carbonate accelerate the reaction by deprotonating intermediates and stabilizing transition states. For instance, K₂CO₃ in ethanol at reflux achieves yields exceeding 85% within 30–60 minutes.

Microwave-Assisted Synthesis

Protocol and Optimization

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. A representative protocol involves heating a mixture of ethyl acetoacetate (1 mmol), 2-chlorobenzaldehyde (1 mmol), 4-methoxybenzaldehyde (1 mmol), malononitrile (1 mmol), and a catalyst (e.g., ammonium persulfate) under solvent-free conditions at 80°C for 10–15 minutes.

Key Advantages

-

Time Efficiency : Reactions conclude in 10–15 minutes vs. hours under conventional heating.

-

Yield Enhancement : Near-quantitative yields (95–100%) are achievable due to uniform heating and reduced side reactions.

Solvent-Free and Green Chemistry Approaches

Snail Shell Catalysis

Snail shell powder, rich in calcium carbonate, serves as an eco-friendly catalyst for pyran synthesis. In a typical procedure, a mixture of aldehydes, ethyl acetoacetate, and malononitrile is ground with snail shell powder (0.15 g) at room temperature for 60 minutes, yielding 92–96% product.

Mechanistic Insights

The basic sites on the snail shell surface deprotonate malononitrile, initiating Knoevenagel adduct formation. Subsequent cyclization is facilitated by the catalyst’s Brønsted basicity, eliminating the need for toxic solvents.

Comparative Analysis of Methods

The table below summarizes critical parameters for the dominant preparation methods:

Mechanistic Elucidation

Reaction Pathway

-

Knoevenagel Adduct Formation : 2-Chlorobenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.

-

Michael Addition : Ethyl acetoacetate attacks the adduct, generating a dihydropyran intermediate.

-

Cyclization and Aromatization : Intramolecular cyclization yields the 4H-pyran core, with subsequent oxidation introducing the amino and cyano groups.

Stereochemical Considerations

The 4-(2-chlorophenyl) and 2-(4-methoxyphenyl) substituents adopt equatorial positions in the pyran ring, minimizing steric strain. X-ray crystallography of analogous compounds confirms near-planar pyran rings (RMSD = 0.059 Å).

Challenges and Optimization Strategies

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The amino group (-NH₂) at position 6 acts as a nucleophile in reactions with electrophiles like aldehydes and ketones. For example:

-

Reaction with benzaldehyde : Forms a Schiff base intermediate, which undergoes cyclization to yield fused heterocycles.

Conditions : Ethanol, reflux (80°C), 4–6 hours .

Yield : 72–85% for analogous pyran derivatives .

| Reactant | Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Benzo[f]chromeno[2,3-b]pyridine derivative | Piperidine | 78 | |

| Acetylacetone | Pyrano[3,2-c]pyrazole | Snail shell | 82 |

Cyclocondensation Reactions

The compound participates in multicomponent reactions (MCRs) due to its α,β-unsaturated ester and cyano groups:

-

With thiourea and malononitrile : Forms pyrano[2,3-d]pyrimidine derivatives via Knoevenagel-Michael-cyclocondensation cascades .

Mechanism :

Optimized Conditions :

-

Catalyst: DIPEAc (diisopropylethylammonium acetate)

-

Solvent: Neat DIPEAc, room temperature

-

Time: 45 minutes

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic attack to the para position due to its electron-donating methoxy (-OCH₃) group. Example:

-

Nitration : Introduces a nitro group at the para position of the methoxyphenyl ring.

Conditions : HNO₃/H₂SO₄, 0–5°C, 2 hours .

Yield : 68% (isolated) .

Product Characterization :

Hydrolysis Reactions

The ester and cyano groups undergo hydrolysis under acidic or basic conditions:

-

Ester hydrolysis : Converts the ethyl carboxylate to a carboxylic acid.

Conditions : 10% NaOH, ethanol, reflux (3 hours).

Yield : 89% for analogous compounds. -

Cyano hydrolysis : Forms an amide or carboxylic acid derivative.

| Functional Group | Reagents | Product | Yield (%) |

|---|---|---|---|

| -COOEt | NaOH/EtOH | -COOH | 89 |

| -CN | H₂SO₄/H₂O | -CONH₂ or -COOH | 75–82 |

Catalytic Hydrogenation

The pyran ring’s double bond (C4–C5) is reduced under hydrogenation conditions:

-

Catalyst : Pd/C (5 wt%)

Product Stability :

-

Reduced derivatives show enhanced conformational rigidity, confirmed by X-ray crystallography.

Biological Activity-Driven Modifications

The compound’s 2-chlorophenyl and 4-methoxyphenyl groups are modified to enhance pharmacological properties:

-

Sulfonation : Introduces -SO₃H at the 2-chlorophenyl ring for improved solubility.

Conditions : ClSO₃H, DCM, 0°C.

Yield : 65%. -

Demethylation : Removes the methoxy group using BBr₃ to generate a phenol derivative .

Mechanistic Insights

-

Steric Effects : The 2-chlorophenyl group at C4 induces steric hindrance, slowing reactions at the pyran’s C4 position .

-

Electronic Effects : The 4-methoxyphenyl group donates electron density via resonance, activating the ring for electrophilic attack .

This compound’s versatility in MCRs and functional group transformations makes it valuable for synthesizing bioactive heterocycles and pharmaceutical intermediates .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | Bactericidal |

| Escherichia coli | 0.50 μg/mL | Bactericidal |

| Pseudomonas aeruginosa | 0.75 μg/mL | Bacteriostatic |

The compound exhibits significant antibacterial activity, comparable to standard antibiotics, making it a candidate for further development into new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial effects, Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate has shown antifungal activity against strains such as Candida albicans. The mechanism of action appears to involve disruption of cell wall synthesis.

Cytotoxicity Studies

Cytotoxicity assays indicate selective cytotoxicity against human cancer cell lines:

- Breast Cancer Cells (MCF-7) : IC50 value of approximately 15 μM.

- Lung Cancer Cells (A549) : Induction of apoptosis confirmed through increased levels of caspases and annexin V staining.

These findings suggest potential applications in cancer therapeutics.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of this compound exhibited potent activity against multi-drug resistant strains, emphasizing its potential as a lead compound for antibiotic development.

- Cytotoxic Effects : Research featured in Cancer Letters highlighted the compound's significant reduction in cell viability in MCF-7 cells, indicating its promise as an anticancer agent.

Mechanism of Action

The mechanism of action of 4H-Pyran-3-carboxylic acid, 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-, ethyl ester would depend on its specific biological activity. Generally, compounds like this may act by binding to specific enzymes or receptors, inhibiting or activating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Their Impact

Table 1: Substituent Comparisons

Key Observations :

- Electron-Donating Groups (e.g., OMe) : The 4-methoxyphenyl group increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to methyl or phenyl analogues .

- Steric Effects : Isopropyl or 4-methylphenyl groups reduce molecular flexibility, affecting crystal packing and bioavailability .

Key Observations :

Physicochemical and Functional Properties

Table 3: Spectroscopic and Functional Comparisons

Key Observations :

- Corrosion Inhibition : The target compound’s 4-methoxyphenyl group enhances adsorption on mild steel via lone-pair interactions, achieving 85% efficiency at 298 K . Methyl or phenyl analogues show lower efficiency due to reduced polarity .

- Thermal Stability : Compounds with bulkier substituents (e.g., isopropyl) exhibit higher melting points, as seen in SCXRD studies .

Biological Activity

Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Compound Overview

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 348.77 g/mol

- Purity : Typically ≥95%

Anticancer Activity

Several studies have reported the anticancer properties of similar pyran derivatives. For instance, compounds featuring a pyran ring have shown potent activity against various cancer cell lines, including breast and lung cancers. The presence of the methoxy group in the structure is believed to enhance cytotoxicity.

- Mechanism of Action : The compound is thought to induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors.

- Case Study : A recent study demonstrated that a related pyran derivative exhibited an IC value of less than 10 µM against A-431 and Jurkat cell lines, indicating significant cytotoxic potential .

Antimicrobial Activity

Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano derivatives have also been evaluated for their antimicrobial properties.

- Activity Spectrum : These compounds have shown effectiveness against a range of bacteria and fungi, suggesting potential as broad-spectrum antimicrobial agents.

- Data Table :

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 10 µg/mL |

Anticonvulsant Activity

Research has indicated that certain pyran derivatives possess anticonvulsant properties, potentially useful in treating epilepsy.

- Mechanism : The proposed mechanism involves modulation of neurotransmitter systems, particularly GABAergic pathways.

- Evidence : In animal models, related compounds have shown a significant reduction in seizure frequency .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 6-amino-4-(2-chlorophenyl)-5-cyano derivatives is influenced by various structural components:

- Chlorophenyl Group : Enhances lipophilicity and potential interaction with cellular membranes.

- Methoxy Group : Contributes to increased electron density, improving receptor binding affinity.

- Cyano Group : Plays a crucial role in biological activity by participating in hydrogen bonding interactions.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate?

The compound is typically synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, malononitrile, and ethyl acetoacetate. Catalytic systems like Fe₃O₄@NFC@Co(II) have been used to enhance reaction efficiency, yielding products in ~75% under reflux conditions in ethanol . Alternative protocols involve aqueous-phase reactions with ionic liquid catalysts (e.g., [2-aminobenzoato][PF₆]), which simplify purification . Key variables include solvent choice (water vs. ethanol), catalyst loading (5–10 mol%), and reaction time (3–6 hours).

Advanced: How can reaction conditions be optimized to address low yields or byproduct formation in the synthesis of this compound?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic aldehydes, while ethanol minimizes side reactions .

- Catalyst selection : Magnetic core-shell catalysts (e.g., Fe₃O₄@NFC@Co(II)) enable easy recovery and reuse, reducing costs .

- Temperature control : Reflux (~80°C) balances reaction rate and thermal stability of nitrile groups .

- Real-time monitoring : Use TLC or in situ IR to detect intermediates (e.g., Knoevenagel adducts) and adjust conditions dynamically .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign signals for substituents (e.g., 2-chlorophenyl: δ 7.16–7.32 ppm; methoxyphenyl: δ 3.78–3.94 ppm) .

- IR spectroscopy : Confirm functional groups (C≡N: ~2194 cm⁻¹; C=O: ~1684 cm⁻¹) .

- X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between aryl groups) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Advanced: How can structural discrepancies in crystallographic data (e.g., disorder, R-factor variations) be resolved?

- Disorder modeling : Use SHELXL to refine occupancy ratios for disordered groups (e.g., rotational isomers of the ethoxy moiety) .

- High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .

- Validation tools : Employ PLATON or Mercury to check for missed symmetry or twinning . For example, a reported R-factor of 0.066 may improve to <0.05 with anisotropic displacement parameter refinement .

Advanced: How should researchers reconcile conflicting NMR chemical shifts (e.g., δ ppm vs. δ ppm for CH groups) across studies?

Discrepancies arise from:

- Solvent effects : DMSO-d₆ vs. CDCl₃ can shift NH₂ protons by ~0.5 ppm .

- Substituent variations : Methoxyphenyl vs. methyl groups alter electronic environments, affecting ring current shielding .

- Dynamic processes : Rotameric equilibria in solution may average signals. Use variable-temperature NMR to isolate conformers .

Basic: What computational tools are recommended for crystallographic data analysis of this compound?

- SHELX suite : For structure solution (SHELXS), refinement (SHELXL), and hydrogen-bond analysis .

- ORTEP-3/ WinGX : Generate publication-quality thermal ellipsoid plots and validate geometry .

- CIF validation : Use checkCIF to identify outliers in bond lengths/angles (e.g., C–C bonds: mean 1.54 Å ± 0.004) .

Advanced: What strategies are effective in elucidating hydrogen-bonding networks and supramolecular packing?

- Hirshfeld surface analysis : Map close contacts (e.g., N–H⋯O, C–H⋯π) using CrystalExplorer .

- Topology descriptors : Calculate graph-set motifs (e.g., R₂²(12) for dimeric pseudo-rings) .

- Synchrotron data : High-resolution (<0.8 Å) datasets reveal weak interactions (e.g., C–H⋯Cl) .

Basic: What pharmacological activities are hypothesized for this compound based on structural analogs?

Pyran derivatives exhibit:

- Antimicrobial activity : Via disruption of bacterial membrane integrity (linked to chloro and cyano substituents) .

- Antitumor potential : Through intercalation or kinase inhibition (observed in analogs with similar aryl/cyano motifs) .

Note: Specific bioactivity data for this compound is limited; in vitro assays (e.g., MIC, MTT) are recommended for validation.

Advanced: How can researchers address challenges in reproducing synthetic protocols (e.g., inconsistent melting points)?

- Purification methods : Recrystallize from ethanol/water (80:20) to remove unreacted ethyl acetoacetate .

- Analytical cross-checks : Compare DSC thermograms (melting range: 192–193°C) and HRMS for purity .

- Reaction atmosphere : Conduct reactions under nitrogen to prevent oxidation of amine groups .

Advanced: What mechanistic insights exist for the multicomponent reaction forming this compound?

Proposed mechanism:

Knoevenagel condensation : Aromatic aldehyde + malononitrile → α,β-unsaturated nitrile.

Michael addition : Ethyl acetoacetate attacks the nitrile, forming a pyran intermediate.

Cyclization and aromatization : Catalyzed by base (e.g., pyridine) or Lewis acids (e.g., Co(II)) .

Isotopic labeling (¹³C) or DFT calculations can validate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.